4,4'-[(4-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)
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Overview
Description
4,4’-[(4-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) is a compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds known for their diverse biological activities. This particular compound has garnered attention due to its potential antioxidant and anticancer properties .
Preparation Methods
The synthesis of 4,4’-[(4-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) typically involves a three-component reaction. The reaction includes 3-methyl-1-phenyl-5-pyrazolone, various benzaldehydes, and a catalyst such as sodium acetate. This reaction is conducted at room temperature, resulting in high to excellent yields . Another method involves the use of a magnetically separable nanocatalyst, which allows for solvent-free preparation and easy isolation of the product .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazole rings. Common reagents used in these reactions include sodium acetate, various aldehydes, and specific catalysts.
Scientific Research Applications
4,4’-[(4-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound has shown potential in biological studies due to its antioxidant properties.
Medicine: It has been evaluated for its anticancer activities, particularly against colorectal carcinoma cells.
Mechanism of Action
The mechanism by which 4,4’-[(4-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) exerts its effects involves several molecular targets and pathways. It has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as 4,4’-[(4-methoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) and 4,4’-[(4-chlorophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol). These compounds share similar structural motifs but differ in their substituents, which can significantly impact their biological activities and chemical properties . The uniqueness of 4,4’-[(4-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) lies in its potent antioxidant and anticancer activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C27H24N4O3 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
4-[(4-hydroxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C27H24N4O3/c1-17-23(26(33)30(28-17)20-9-5-3-6-10-20)25(19-13-15-22(32)16-14-19)24-18(2)29-31(27(24)34)21-11-7-4-8-12-21/h3-16,25,28-29,32H,1-2H3 |
InChI Key |
FKVRXUCSLFXDDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=C(C=C3)O)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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